3-(3-Iodophenoxy)propanal
Overview
Description
3-(3-Iodophenoxy)propanal is a chemical compound with the molecular formula C9H9IO2 and a molecular weight of 276.07 . It is used in various research and industrial applications .
Synthesis Analysis
The synthesis of 3-propanal derivatives, which includes this compound, can be achieved through a five-step process from aldehydes . The process involves a Knoevenagel condensation of aldehydes with Meldrum’s acid to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation, generate the corresponding 3-propanoic acid derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanal group attached to an iodophenyl group via an ether linkage . This structure contributes to its unique physical and chemical properties .
Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 340.3±22.0 °C and a predicted density of 1.664±0.06 g/cm3 .
Scientific Research Applications
1. Catalysis and Organic Synthesis
3-(3-Iodophenoxy)propanal plays a significant role in catalysis and organic synthesis. For instance, it is utilized in palladium-catalyzed carbonylation reactions. These reactions are crucial for producing esters and amides, demonstrating the compound's versatility in synthesizing various organic molecules (Xu & Alper, 2014).
2. Material Science and Nanotechnology
In the field of material science, this compound is involved in synthesizing novel metal-free and metallophthalocyanines. These materials have applications in areas like photovoltaics and electronics due to their unique electronic properties (Acar et al., 2012).
3. Environmental Chemistry
In environmental chemistry, this compound is used in the development of selective sensors for iodide detection. Such sensors are vital for monitoring environmental pollutants and have significant implications in environmental protection and safety (Ghaedi et al., 2015).
4. Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are used for the synthesis of various drug molecules. These compounds are essential for developing new medications and understanding drug interactions (Ohmomo et al., 1991).
5. Analytical Chemistry
This compound is crucial in analytical chemistry, particularly in the synthesis of selective ligands for beta-adrenergic receptor studies. This application is significant for understanding various physiological processes and developing targeted therapies (Bobik et al., 1977).
Safety and Hazards
Properties
IUPAC Name |
3-(3-iodophenoxy)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-5,7H,2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDOLHCBZIJZQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.